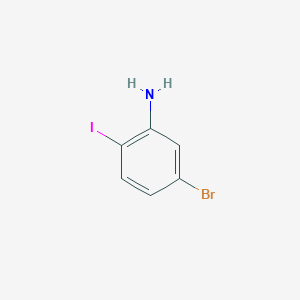

5-Bromo-2-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISIGYZVSJKAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549965 | |

| Record name | 5-Bromo-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64085-52-5 | |

| Record name | 5-Bromo-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Iodoaniline and Its Derivatives

Precursor-based Synthesis Routes

The synthesis of 5-Bromo-2-iodoaniline can be efficiently achieved through the chemical modification of readily available precursors. These routes primarily involve the transformation of functional groups on a pre-halogenated benzene (B151609) ring.

A common and effective method for the synthesis of this compound involves the reduction of the nitro group of 4-Bromo-1-iodo-2-nitrobenzene (B37996). This transformation is a critical step that introduces the versatile amino group, a key functional moiety in the target molecule.

One documented procedure involves the use of iron powder in the presence of ammonium (B1175870) chloride. In this reaction, a mixture of 4-bromo-1-iodo-2-nitrobenzene, ammonium chloride, and iron is heated in a solvent system of ethanol (B145695), tetrahydrofuran, and water. This method has been reported to yield this compound in high purity and a yield of 93.6%. nih.gov The progress of the reaction can be monitored by thin-layer chromatography, which indicates the complete consumption of the starting material. nih.gov

Another approach utilizes iron in acetic acid and ethanol. The reaction mixture is refluxed, and after workup, this compound can be obtained in a 91% yield. allen.in The reduction of the nitro group in 4-bromo-1-iodo-2-nitrobenzene is a key functionalization step, converting it into 4-bromo-1-iodo-2-aminobenzene (this compound). researchgate.net

| Precursor | Reagents | Solvent | Conditions | Yield |

| 4-Bromo-1-iodo-2-nitrobenzene | Fe, NH4Cl | EtOH, THF, H2O | 70 °C, 3 h | 93.6% nih.gov |

| 4-Bromo-1-iodo-2-nitrobenzene | Fe | Acetic acid, EtOH | Reflux, 1 h 15 min | 91% allen.in |

| 4-Bromo-1-iodo-2-nitrobenzene | SnCl2·2H2O | Ethanol | Reflux | Not specified |

This table presents data on the reductive transformation of 4-Bromo-1-iodo-2-nitrobenzene to this compound.

An alternative precursor-based route to this compound is the direct iodination of 4-bromoaniline. This method relies on the regioselective introduction of an iodine atom at the position ortho to the amino group.

A reported method for this transformation utilizes diiodine and ortho-periodic acid as the oxidant. rsc.org The reaction can be carried out under either microwave irradiation or conventional heating in dichloromethane. rsc.org This approach takes advantage of the activating effect of the amino group, which directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a bromine atom, the iodination occurs at one of the ortho positions.

The kinetics of the iodination of substituted anilines, including p-bromoaniline, have been studied, indicating that the reaction is a C-iodination process. nih.gov The presence of an electron-withdrawing group like bromine retards the reaction rate compared to aniline (B41778) itself. nih.gov

| Precursor | Reagents | Solvent | Conditions | Product |

| 4-Bromoaniline | I2, H5IO6 | CH2Cl2 | Microwave or conventional heating | 4-Bromo-2-iodoaniline rsc.org |

| 4-Bromoaniline | Not specified | Not specified | Not specified | ortho-iodo-4-bromoaniline nih.gov |

This table presents data on the synthesis of this compound derivatives from 4-Bromoaniline.

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of anilines is a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group. lkouniv.ac.in Various strategies have been developed to control the position of halogenation on the aniline ring.

Direct electrophilic halogenation of anilines often leads to a mixture of ortho and para isomers, and in some cases, polyhalogenated products. lkouniv.ac.inbeilstein-journals.org The high reactivity of the aniline ring makes it difficult to stop the reaction at a single substitution. lkouniv.ac.in

To overcome these challenges, several control strategies are employed:

Protection of the Amino Group: The reactivity of the amino group can be attenuated by converting it into an amide, such as an acetanilide (B955). allen.in This reduces the activating effect and increases steric hindrance around the ortho positions, often favoring para-substitution.

Catalyst Control: The use of catalysts can influence the regioselectivity of halogenation. For instance, Lewis basic selenoether catalysts have been shown to promote ortho-selective electrophilic chlorination of anilines. nsf.gov Iron(III) triflate has also been used to achieve ortho-selective halogenation of anilines. nih.gov Zeolites have been explored for para-regioselective halogenation reactions. researchgate.netcardiff.ac.uk

Solvent Effects: The choice of solvent can also play a crucial role. For example, direct chlorination or bromination of unprotected anilines using copper(II) halides in ionic liquids has been shown to proceed with high yield and regioselectivity for the para-position. beilstein-journals.org

| Strategy | Example | Outcome |

| Amino Group Protection | Acetylation of aniline before halogenation | Controlled monohalogenation, often favoring the para-product. allen.in |

| Catalyst Control | Selenoether catalyst for chlorination of anilines | High ortho-selectivity. nsf.gov |

| Catalyst Control | Iron(III) triflate for halogenation of anilines | High ortho-selectivity. nih.gov |

| Solvent Effects | Copper(II) halides in ionic liquids for halogenation of anilines | High yield and para-selectivity. beilstein-journals.org |

This table summarizes strategies for controlling regioselectivity in the electrophilic aromatic halogenation of substituted anilines.

A significant advancement in regioselective halogenation is the development of metal-catalyzed C-H activation/halogenation reactions. These methods allow for the functionalization of positions that are not readily accessible through classical electrophilic substitution.

Palladium-catalyzed meta-C-H bromination of aniline derivatives has been reported, overcoming the inherent ortho/para selectivity. nih.govrsc.orgresearchgate.net This strategy often employs a directing group that positions the palladium catalyst at the meta-C-H bond. The use of N-bromophthalimide (NBP) as the bromine source and the addition of acid additives are crucial for the success of this reaction. nih.govrsc.org This methodology has been shown to tolerate a broad range of substrates with various substitution patterns. nih.gov

While electrophilic substitution is the most common pathway for halogenating aromatic rings, nucleophilic halogenation approaches for anilines have also been developed. These methods often involve the generation of a reactive intermediate that is susceptible to nucleophilic attack by a halide ion.

One such approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov This method provides a metal-free route to halogenated anilines. Treatment of aniline N-oxides with thionyl bromide selectively produces para-bromoanilines, while thionyl chloride preferentially yields ortho-chloroanilines. udel.edu Preliminary mechanistic studies suggest that the para-halogenation occurs via a nucleophilic addition mechanism. udel.edu This method offers a complementary strategy to traditional electrophilic halogenation, providing access to specific regioisomers.

Directed ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The principle involves the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. This coordination facilitates the deprotonation of the proton at the ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as a halogen source, to install a substituent exclusively at the ortho-position.

The amino group (-NH₂) or, more commonly, a protected amino group, can act as a DMG. wikipedia.org Protecting groups like carbamates or amides are frequently employed to enhance their directing ability and prevent side reactions with the highly basic metalating agent. researchgate.net For the synthesis of halogenated anilines, this method allows for the precise introduction of a halogen atom ortho to the nitrogen substituent.

For instance, a protected aniline derivative can be treated with a strong lithium base to generate an ortho-lithiated species. Subsequent reaction with an iodinating agent, such as molecular iodine (I₂) or 1,2-diiodoethane, installs the iodine atom at the 2-position. This approach is particularly valuable for constructing highly substituted anilines where traditional electrophilic aromatic substitution methods would fail to provide the desired regioselectivity. Palladium-catalyzed processes have also emerged, utilizing directing groups to achieve ortho-C-H halogenation under milder conditions than those required for lithiation. rsc.org

Multi-step Synthesis Approaches

The synthesis of complex molecules like this compound often necessitates a multi-step approach to ensure the correct placement of multiple substituents on the aromatic ring. These strategies rely on the careful orchestration of protecting group chemistry and the sequential introduction of functional groups based on their directing effects.

Strategies involving protection and deprotection of the amino group

The amino group of aniline is highly reactive and strongly activating, directing electrophiles to the ortho and para positions. utdallas.edu This high reactivity can lead to undesired side reactions, such as over-halogenation or oxidation, and can interfere with certain reagents. utdallas.edulibretexts.org To control the synthesis, the amino group is often temporarily "protected" by converting it into a less reactive functional group. organic-chemistry.org

A common protection strategy is acylation, converting the aniline to an acetanilide. The resulting amide group is still an ortho-, para-director but is less activating than a free amine, allowing for more controlled reactions. utdallas.edu Furthermore, the steric bulk of the acetyl group can favor substitution at the para-position over the ortho-position. utdallas.edu Other widely used protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under basic conditions and removed later under specific acidic or hydrogenolysis conditions, respectively. highfine.com

The general sequence for this strategy is:

Protection: The amino group of a starting aniline is converted to a protected form (e.g., an amide or carbamate).

Synthesis: One or more synthetic steps, such as halogenation, are carried out on the protected intermediate.

Deprotection: The protecting group is removed to regenerate the free amino group in the final product.

This methodology is crucial for controlling regioselectivity and preventing unwanted reactivity of the amino group during the synthesis of poly-functionalized anilines.

Table 1: Common Protecting Groups for Anilines

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |

|---|---|---|---|

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Sequential halogenation for poly-halogenated aniline derivatives

The synthesis of poly-halogenated anilines like this compound requires a carefully planned sequence for introducing the different halogen atoms. The order of halogenation is dictated by the directing effects of the substituents already present on the ring.

A common synthetic route does not start with aniline itself but rather with a precursor that already contains some of the required functionality in the correct positions. For example, a practical synthesis for this compound involves the reduction of 4-bromo-1-iodo-2-nitrobenzene. chemicalbook.com In this case, the bromo and iodo substituents are introduced onto a nitrobenzene (B124822) core, and the final step is the reduction of the nitro group to an amine using reagents like iron powder in the presence of ammonium chloride. chemicalbook.com

Another strategy involves the decarboxylative iodination of a substituted anthranilic acid. For instance, this compound can be synthesized from 2-amino-4-bromobenzoic acid. rsc.org This reaction proceeds via a transition-metal-free process using molecular iodine and potassium iodide at elevated temperatures, where the carboxyl group is replaced by an iodine atom. rsc.org

When performing sequential halogenation on an aniline derivative, a protecting group is essential. A typical sequence might be:

Start with a protected aniline (e.g., acetanilide).

Perform the first halogenation. For example, bromination of acetanilide yields primarily 4-bromoacetanilide.

Perform the second halogenation. Iodination of 4-bromoacetanilide would then be directed by the acetamido group to the ortho position (position 2).

Remove the protecting group to yield the final di-halogenated aniline.

The choice of reagents and the reaction sequence are critical to overcoming challenges such as steric hindrance and the deactivating effects of halogens already on the ring.

Table 2: Example of a Multi-Step Synthesis for this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-Bromo-1-iodo-2-nitrobenzene | Fe, NH₄Cl in THF/EtOH/H₂O, 70°C, 3h | This compound | 93.6% | chemicalbook.com |

| 2 | 2-Amino-4-bromobenzoic acid | I₂, KI in CH₃CN, 180°C, 4h | This compound | 70% (gram-scale) | rsc.org |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign methods, often referred to as green chemistry. These approaches aim to reduce waste, avoid hazardous substances, and minimize energy consumption. imist.maacs.org

For the halogenation of anilines, several green methodologies have been developed. One innovative technique is mechanochemistry, specifically liquid-assisted grinding. beilstein-journals.org This method can produce mono-, di-, or tri-halogenated anilines by reacting them with N-halosuccinimides (NBS, NCS, or NIS) in an electric mortar and pestle. beilstein-journals.org Polyethylene glycol (PEG-400) is used as a liquid grinding auxiliary, and the reactions are often complete within minutes at room temperature without the need for a catalyst or bulk solvent. The stoichiometry of the N-halosuccinimide can be controlled to achieve selective halogenation. beilstein-journals.org

Another green approach involves the use of oxone as a powerful yet environmentally friendly oxidant in combination with sodium or ammonium halides as the halogen source. researchgate.net These reactions can often be carried out in safer solvents like ethanol or even water, avoiding the use of chlorinated solvents. imist.maresearchgate.net These oxidative halogenation systems provide an efficient and sustainable protocol for producing halogenated anilides and related compounds. researchgate.net These methods represent a significant step towards the sustainable manufacturing of important chemical intermediates.

Table 3: Comparison of Green Halogenation Methods for Anilines

| Method | Halogen Source | Key Features | Reference |

|---|---|---|---|

| Mechanochemistry (Grinding) | N-Halosuccinimides (NBS, NIS, NCS) | Solvent-free, catalyst-free, rapid reaction time (10-15 min), uses PEG-400 auxiliary. | beilstein-journals.org |

| Oxidative Halogenation | NaX or NH₄X (X=Cl, Br, I) with Oxone | Uses inexpensive halide salts, environmentally benign oxidant, can be run in green solvents (e.g., ethanol). | researchgate.net |

Reaction Mechanisms and Reactivity Studies of 5 Bromo 2 Iodoaniline

Reactivity of Halogen Substituents in 5-Bromo-2-iodoaniline

The presence of two different halogen atoms on the aromatic ring of this compound provides a platform for selective chemical modifications, particularly in metal-catalyzed cross-coupling reactions. The inherent differences in the bond energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are the primary basis for this differential reactivity.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies, where the C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step of the catalytic cycle.

For this compound, the C-I bond is significantly more reactive than the C-Br bond. This allows for selective cross-coupling reactions at the C-2 position (where iodine is located) while leaving the C-5 position (where bromine is located) intact. For instance, in Suzuki-Miyaura coupling reactions, the C-I bond's lower bond dissociation energy facilitates the initial oxidative addition of the palladium(0) catalyst, enabling the formation of a new carbon-carbon bond at the iodine-substituted position. This chemoselectivity is a valuable tool in synthetic chemistry, allowing for the sequential introduction of different functional groups onto the aromatic ring. A general strategy in organic synthesis is to perform a cross-coupling reaction on the more reactive leaving group first, followed by a second coupling on the less reactive one. nih.gov

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Ar-I | ~103 | ~65 |

| Ar-Br | 1 | ~81 |

| Ar-Cl | ~10-3 | ~96 |

The outcome of reactions involving this compound is also governed by the steric and electronic environment created by its substituents. The iodine atom at the C-2 position is flanked by the bulky amino group at C-1. This steric hindrance can influence the approach of the catalyst and coupling partners, potentially affecting reaction rates. youtube.com

Electronically, the amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more nucleophilic. Conversely, the halogen substituents are weakly deactivating due to their inductive electron-withdrawing effect, which is partially offset by a weaker electron-donating resonance effect. In cross-coupling reactions, the electronic nature of the ring can influence the rate of oxidative addition and reductive elimination steps. For instance, more electron-deficient aryl halides can sometimes undergo oxidative addition more readily. The combined electronic effects in this compound are a balance between the activating amino group and the deactivating halogens.

Electrophilic Aromatic Substitution (EAS) Mechanisms involving this compound.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism involves an initial attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. lumenlearning.com In a subsequent fast step, a proton is lost from the ring, restoring aromaticity and yielding the substituted product. makingmolecules.com

The regioselectivity of EAS reactions on a substituted benzene (B151609) ring is determined by the nature of the existing substituents. libretexts.org These substituents can be classified as either activating or deactivating and as ortho-, para- or meta-directors. libretexts.org

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director. libretexts.orglumenlearning.com It donates electron density to the ring through resonance, stabilizing the cationic sigma complex, particularly when the electrophile attacks the ortho and para positions. pressbooks.pub This strong activation means that reactions on anilines often proceed under milder conditions than those on benzene.

Halogen Substituents (-Br, -I): Halogens are an interesting case as they are deactivating groups yet are ortho-, para-directors. libretexts.orgpressbooks.pub They withdraw electron density from the ring inductively, which deactivates the ring towards electrophilic attack compared to benzene. However, they can donate electron density through resonance via their lone pairs, which preferentially stabilizes the sigma complexes formed from ortho and para attack.

In this compound, the directing effects of the three substituents must be considered collectively. The powerful ortho-, para-directing effect of the amino group at C-1 is dominant. It strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. However, the C-2 position is already substituted with iodine. Therefore, the primary positions for electrophilic attack are C-4 and C-6. The bromine at C-5 and the iodine at C-2, being ortho-, para-directors themselves, also influence the regioselectivity. The iodine at C-2 directs to C-1 and C-3, while the bromine at C-5 directs to C-4 and C-6 (relative to its own position, which corresponds to C-4 and C-2 on the ring). The directing vectors of the amino and bromo groups are synergistic, both favoring the C-4 and C-6 positions.

Based on the combined directing effects, electrophilic aromatic substitution on this compound is expected to occur primarily at the C-4 and C-6 positions, which are ortho and para to the strongly activating amino group.

| Position | Influence of -NH₂ (at C-1) | Influence of -I (at C-2) | Influence of -Br (at C-5) | Overall Predicted Outcome |

|---|---|---|---|---|

| C-3 | Meta | Ortho | Meta | Minor/No reaction |

| C-4 | Para (Strongly activating) | Meta | Ortho (Activating) | Major Product |

| C-6 | Ortho (Strongly activating) | Para | Ortho (Activating) | Major Product (potential steric hindrance) |

The final product distribution between the C-4 and C-6 positions will be influenced by steric factors. The C-6 position is adjacent to the amino group, which might cause some steric hindrance for bulky electrophiles, potentially favoring substitution at the C-4 position. youtube.com Control over the regiochemical outcome can sometimes be achieved by modifying reaction conditions such as temperature and the choice of catalyst or electrophile. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The standard Nucleophilic Aromatic Substitution (SNAr) mechanism involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. libretexts.org This pathway is fundamentally different from EAS and typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

This compound is not well-suited for SNAr reactions under typical conditions. The ring is substituted with a powerful electron-donating amino group, which destabilizes the negative charge of the Meisenheimer complex, thus inhibiting the reaction. The halogen atoms are only weakly deactivating and are insufficient to activate the ring for nucleophilic attack.

An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. masterorganicchemistry.com This pathway requires very strong basic conditions (e.g., NaNH₂) and the presence of a proton ortho to the leaving group. The strong base abstracts a proton, leading to the elimination of the halide and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation, to give the product. For this compound, a strong base could potentially abstract a proton from C-3 (ortho to iodine) or C-6 (ortho to bromine), leading to a benzyne intermediate and subsequent substitution. However, such reactions require harsh conditions and are less common than EAS or cross-coupling reactions for this type of substrate.

Pathways and mechanisms involving the halogen atoms.

The selective reaction at one halogen site over the other in dihalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the stepwise introduction of different functionalities. In this compound, the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition of the palladium(0) catalyst to the C-I bond. nih.gov

This chemoselectivity is a general trend observed in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The typical order of reactivity for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. nih.gov This allows for the selective coupling at the C-2 position (iodine) of this compound, leaving the C-5 position (bromine) available for subsequent transformations.

Table 1: Representative Chemoselective Palladium-Catalyzed Cross-Coupling Reactions of Dihaloarenes

| Entry | Dihaloarene | Coupling Partner | Catalyst System | Major Product | Reference |

| 1 | 2-Bromo-3-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Bromo-3-arylpyridine | nih.gov |

| 2 | 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 5-Aryl-2-chloropyridine | nih.gov |

| 3 | 1-Bromo-4-iodobenzene | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-Bromo-4-alkynylbenzene | mdpi.com |

This table provides examples of selective cross-coupling reactions on different dihaloarenes, illustrating the general principle of higher reactivity of heavier halogens, which is applicable to this compound.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. In the case of this compound, the catalytic cycle would preferentially initiate with the oxidative addition of the palladium(0) catalyst to the more reactive C-I bond.

Role of electron-withdrawing groups and activating conditions.

The reactivity of this compound is modulated by the electronic properties of its substituents. The amino group at C-1 is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and can also influence the reactivity of the halogen atoms. The electron-donating nature of the amino group increases the electron density on the palladium center during the catalytic cycle, which can facilitate the reductive elimination step. mdpi.com

Conversely, the bromine and iodine atoms are electron-withdrawing groups through induction, deactivating the ring towards electrophilic substitution. However, in the context of cross-coupling reactions, their ability to act as leaving groups is paramount.

Activating conditions, such as the choice of catalyst, ligand, and base, are crucial for controlling the outcome of reactions involving this compound.

Catalyst and Ligand: The choice of palladium catalyst and the associated ligands significantly impacts the efficiency and selectivity of cross-coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as those used in Buchwald-Hartwig amination, can enhance the rate of both oxidative addition and reductive elimination. sigmaaldrich.com For Suzuki-Miyaura couplings, ligands like SPhos and XPhos are often effective for challenging substrates. nih.gov

Base: The base plays a critical role in the transmetalation step of many cross-coupling reactions. The choice of base can affect the reaction rate and selectivity. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The strength and nature of the base must be carefully selected to be compatible with the substrates and other reagents. sigmaaldrich.com

Table 2: Effect of Ligands and Bases on the Selectivity of Cross-Coupling Reactions

| Substrate | Coupling Partner | Ligand | Base | Outcome |

| Dihaloarene | Boronic Acid | dppf | K₂CO₃ | Selective coupling at the more reactive halogen |

| Dihaloarene | Amine | BINAP | NaOtBu | Selective amination at the more reactive halogen |

| Dihaloarene | Terminal Alkyne | PPh₃ | Et₃N | Selective alkynylation at the more reactive halogen |

This table illustrates how different combinations of ligands and bases can be used to achieve selective transformations on dihalogenated aromatic compounds, a principle that is directly applicable to the functionalization of this compound.

Radical Reaction Pathways.

Aryl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations, including cyclization reactions to form new heterocyclic rings. This compound can serve as a precursor to aryl radicals, typically through the homolytic cleavage of the carbon-halogen bond. The weaker C-I bond is more susceptible to radical cleavage than the C-Br bond.

One important application of radical reactions involving 2-iodoanilines is the synthesis of phenanthridines. researchgate.net This can be achieved through a radical cyclization cascade. For a suitably N-substituted this compound derivative, a radical can be generated at the C-2 position, which can then undergo intramolecular cyclization onto an adjacent aromatic ring, followed by subsequent reaction steps to yield the phenanthridine core. nih.gov

The generation of the initial aryl radical can be accomplished through various methods, including the use of radical initiators like AIBN with a hydrogen donor like tributyltin hydride (although tin-free methods are now preferred), or through photoredox catalysis. nih.govsemanticscholar.org

Table 3: Common Methods for Aryl Radical Generation from Aryl Halides

| Method | Reagents | Conditions | Description |

| Tin-mediated | n-Bu₃SnH, AIBN | Thermal | Generates aryl radical from aryl halide. |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), Light | Visible light | Single electron transfer to the aryl halide leads to radical formation. |

| Base-promoted | t-BuOK | Thermal | Can promote homolytic aromatic substitution. |

This table summarizes common methods for generating aryl radicals from aryl halides, which could be applied to initiate radical reactions with this compound.

A plausible radical reaction pathway for an N-benzoyl derivative of this compound could involve the initial formation of an aryl radical at the 2-position. This radical could then undergo a 6-endo-trig cyclization onto the carbonyl oxygen of the benzoyl group, followed by further transformations. More commonly, intramolecular radical cyclization occurs onto a tethered alkene or alkyne. For instance, an N-allyl-5-bromo-2-iodoaniline could undergo radical-initiated cyclization to form indole (B1671886) derivatives. nih.gov

Applications in Organic Synthesis and Material Science

Cross-Coupling Reactions Involving 5-Bromo-2-iodoaniline

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and precision. For this compound, the C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This reactivity difference allows for selective coupling at the 2-position while leaving the bromine atom at the 5-position intact for subsequent transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.gov It is widely utilized due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of starting materials. nih.gov

In the context of this compound, arylboronic acids are common coupling partners used to introduce new aryl groups, leading to the synthesis of substituted biaryl structures. These structures are prevalent in many biologically active compounds and material science applications. niscpr.res.in The reaction selectively occurs at the more labile iodo-substituted position. The choice of arylboronic acid can be tailored to include a wide range of electronic properties, from electron-rich to electron-poor systems, allowing for the synthesis of a diverse library of compounds. researchgate.net

The Suzuki-Miyaura reaction is almost universally catalyzed by palladium complexes. nih.gov A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (B1210297) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), initiates the catalytic cycle. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. researchgate.netnih.gov For substrates like ortho-haloanilines, specialized ligands can be employed to promote efficient coupling. nih.gov The reaction with this compound proceeds regioselectively at the C-I bond, a well-established principle for dihalogenated aromatic compounds where the order of reactivity is I > Br > Cl.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, [(dppf)PdCl₂] | Facilitates the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh₃), cataCXium A | Stabilizes the Pd center and modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid partner |

| Solvent | Toluene (B28343), Dioxane/Water, DMF, DMSO | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Phenylboronic acid, 4-Methylphenylboronic acid | Source of the new carbon fragment |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a fundamental tool for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

When applied to this compound, the Sonogashira coupling occurs selectively at the 2-position due to the higher reactivity of the C-I bond. libretexts.org This allows for the introduction of an alkynyl group, which can serve as a handle for further chemical modifications, such as click chemistry or subsequent cyclization reactions.

Table 2: Representative Conditions for Sonogashira Cross-Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA) | Scavenges HX and deprotonates the alkyne |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene | The alkyne coupling partner |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. tandfonline.com This reaction is a valuable method for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. For substrates like 2-iodoanilines, the Heck reaction can proceed efficiently, often under ligand-free conditions, with a palladium source like Pd(OAc)₂ and an organic base such as triethylamine. tandfonline.com

With this compound, the Heck reaction is expected to proceed at the C-I bond, coupling with an alkene partner like an acrylate (B77674) or styrene. This regioselectivity provides a route to 2-alkenyl-5-bromoanilines, which are useful intermediates for the synthesis of heterocycles and other functionalized molecules.

Table 3: General Conditions for the Heck Reaction of 2-Iodoanilines

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(OAc)₂ | Facilitates olefination |

| Base | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃) | Neutralizes the generated acid (HX) |

| Solvent | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF) | Reaction medium |

| Alkene Partner | Methyl acrylate, Styrene | The olefin coupling partner |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This transformation has become a vital tool in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceuticals. wikipedia.orgrug.nl The reaction typically requires a palladium catalyst, a phosphine-based ligand, and a base. wikipedia.org

For this compound, Buchwald-Hartwig amination would allow for the introduction of a new amine substituent. The reaction would preferentially occur at the 2-position, coupling with a primary or secondary amine to yield a substituted 4-bromo-1,2-benzenediamine derivative. The choice of sterically hindered phosphine (B1218219) ligands is often crucial for achieving high efficiency, especially with challenging substrates. rug.nl

Table 4: Common Catalyst Systems for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, JohnPhos, BINAP | Stabilizes the catalyst and facilitates C-N bond formation |

| Base | Sodium tert-butoxide (NaOtBu), K₃PO₄ | Deprotonates the amine coupling partner |

| Solvent | Toluene, Dioxane | Reaction medium |

| Amine Partner | Aniline (B41778), Morpholine, Benzylamine | The nitrogen nucleophile |

Negishi Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org In the context of 2-iodoanilines, the Negishi coupling provides a strategic method for introducing diverse substituents.

Research has demonstrated the successful application of Negishi cross-coupling with iodoalanine-derived zinc reagents and aryl halides. An efficient precatalyst system combining Pd₂(dba)₃ and the biarylphosphine ligand SPhos has been developed. acs.orgrsc.org This system facilitates the coupling of a serine-derived organozinc reagent with various aryl halides, including ortho-substituted examples which were previously challenging. acs.org Interestingly, when 2-iodoaniline (B362364) was used as the substrate under these improved conditions, the reaction did not yield the expected amino acid derivative but instead produced a lactam in a high yield of 85%. rsc.org This highlights how the aniline moiety can participate in subsequent intramolecular reactions following the initial cross-coupling. The differential reactivity between aryl iodides and bromides is also evident, with iodo-substituted substrates generally providing higher yields than their bromo counterparts. rsc.org

Table 1: Selected Examples of Negishi Coupling with Iodoaniline Derivatives

| Aryl Halide | Organozinc Reagent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodoaniline | Iodoalanine-derived | Pd₂(dba)₃ / SPhos | Lactam | 85% | rsc.org |

| Aryl Iodides | Serine-derived | Pd₂(dba)₃ / SPhos | Phenylalanine derivatives | Good | acs.orgrsc.org |

Stille Coupling

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, forming C-C bonds by reacting an organostannane (organotin) reagent with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org The reaction is highly versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org

The reactivity of the organic halide in Stille couplings typically follows the order: I > Br > Cl. wikipedia.orglibretexts.org This predictable reactivity allows for selective coupling at the more reactive C-I bond in a dihalogenated substrate like this compound, leaving the C-Br bond intact for subsequent transformations. A wide variety of organostannanes, including aryl, vinyl, and alkyl derivatives, can be used. libretexts.org The reaction is generally catalyzed by Pd(0) complexes, such as Pd(PPh₃)₄, which can be generated in situ from Pd(II) precursors. libretexts.org The addition of copper(I) salts and/or lithium chloride can significantly accelerate the reaction rate in certain cases. organic-chemistry.orgharvard.edu

Table 2: General Parameters for Stille Coupling Reactions

| Component | Examples | Notes | Reference |

|---|---|---|---|

| Electrophile | Aryl Iodides, Aryl Bromides, Aryl Triflates | Reactivity: I > Br ~ OTf >> Cl | wikipedia.orglibretexts.org |

| Organostannane | R-Sn(n-Bu)₃, R-Sn(Me)₃ (R = Aryl, Vinyl, Alkyl) | Air and moisture stable; toxic. | wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Typically Pd(0) complexes. | libretexts.orgharvard.edu |

| Additives | CuI, LiCl | Can accelerate transmetalation step. | organic-chemistry.orgharvard.edu |

| Solvent | DMF, THF, NMP | Aprotic polar solvents are common. | harvard.edu |

Other metal-catalyzed cross-coupling reactions (e.g., Cobalt, Ruthenium, Nickel)

While palladium has dominated the field of cross-coupling, more sustainable and cost-effective metals like nickel, cobalt, and ruthenium have emerged as powerful alternatives. slideshare.net

Nickel Catalysis: Nickel catalysts are particularly effective for coupling reactions involving less reactive aryl chlorides and for cross-electrophile couplings. rsc.orgnih.gov For substrates like this compound, nickel catalysis can offer complementary selectivity. For instance, nickel-catalyzed systems have been developed for the C(sp²)-I selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides, allowing the formation of C(sp²)-C(sp³) bonds while preserving the C-Br bond. nih.gov Nickel catalysts, often paired with N-heterocyclic carbene (NHC) or phosphine ligands, can also facilitate Larock-type heteroannulation reactions. rsc.org

Cobalt Catalysis: Cobalt catalysts are known to efficiently promote reductive cross-electrophile couplings between two different organic halides. dicp.ac.cnuni-muenchen.de This approach is valuable for creating C-C bonds under mild conditions. Cobalt-catalyzed systems have been employed for cross-couplings of aryl halides with organozinc or Grignard reagents, demonstrating broad applicability. uni-muenchen.de

Ruthenium Catalysis: Ruthenium catalysts have shown unique reactivity, particularly in the activation of otherwise inert bonds. For example, Ru(0)-catalyzed systems have been developed for the selective cleavage and arylation of C(aryl)-N bonds in aniline derivatives. nsf.gov While this specific reaction targets the C-N bond, it showcases the distinct catalytic pathways accessible with ruthenium, which could be harnessed for novel transformations of aniline-based substrates. nsf.gov

Annulation and Cyclization Reactions

Larock Indole (B1671886) Synthesis utilizing 2-iodoanilines

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful and convergent one-pot method for preparing substituted indoles. ub.eduwikipedia.org The reaction involves the palladium-catalyzed annulation of a 2-iodoaniline with a disubstituted alkyne. thieme-connect.comsynarchive.com This process is highly valued for its ability to generate 2,3-disubstituted indoles with excellent regioselectivity and in good to excellent yields. ub.edunih.gov A significant advantage of the Larock synthesis is that it does not require a protecting group on the aniline nitrogen. nih.gov

The catalytic cycle is generally understood to involve:

Reduction of a Pd(II) precursor to the active Pd(0) species.

Oxidative addition of the 2-iodoaniline to the Pd(0) center.

Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization, where the aniline nitrogen displaces the halide on the palladium intermediate to form a six-membered palladacycle.

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.eduwikipedia.org

Typical reaction conditions involve a palladium catalyst such as Pd(OAc)₂, a base (e.g., K₂CO₃, NaOAc), and often an additive like LiCl or n-Bu₄NCl, which can improve yields and reproducibility. ub.eduwikipedia.org

Regioselectivity and functional group tolerance

A defining feature of the Larock indole synthesis is its high degree of regioselectivity. ub.edu When an unsymmetrical alkyne is used, the reaction generally favors the formation of the indole isomer where the sterically larger substituent of the alkyne is located at the C2 position of the indole ring. thieme-connect.comnih.gov This selectivity is attributed to steric interactions during the migratory insertion step, where the bulkier group orients itself away from the sterically encumbered aryl-palladium intermediate. ub.edu

However, electronic factors can also influence the outcome. Studies using diarylacetylenes have shown that electron-withdrawing groups on one of the aryl rings direct that ring to the C2 position, while electron-donating groups favor its placement at the C3 position. acs.org In some cases, functional groups on the alkyne, such as esters or protected amines, have been found to exert only low to moderate directing effects, leading to mixtures of regioisomers. nih.govoup.com The regioselectivity can also be influenced by coordinative effects, as observed in reactions with 2-alkynylpyridines, where coordination of the pyridine (B92270) nitrogen to the palladium center plays a role in directing the cyclization. ub.eduresearchgate.net

The reaction tolerates a wide array of functional groups on both the aniline and alkyne partners, including esters, ketones, ethers, and even unprotected hydroxyl groups on the alkyne. wikipedia.orgnih.gov This broad functional group tolerance makes it a highly versatile tool in the synthesis of complex, poly-functionalized indole derivatives. nih.gov

Heterogeneous and homogeneous catalysis in Larock synthesis

Both homogeneous and heterogeneous palladium catalysts have been successfully employed in the Larock indole synthesis.

Homogeneous Catalysis: The original and most common form of the reaction utilizes soluble, homogeneous palladium catalysts like Pd(OAc)₂. ub.edu These systems often include phosphine ligands, although ligand-free conditions are effective for reactive substrates like 2-iodoanilines. ub.edu For less reactive 2-bromo or 2-chloroanilines, the use of highly active phosphine ligands, such as trialkylphosphines or biaryl phosphines, is often necessary to achieve good yields. ub.edu N-Heterocyclic carbene (NHC)-palladium complexes have also been developed as highly efficient catalysts that can promote the reaction with high regioselectivity. rsc.org

Heterogeneous Catalysis: To address the challenges of catalyst cost, recovery, and reuse, various heterogeneous palladium catalysts have been developed. These systems simplify product purification by allowing the catalyst to be removed by simple filtration. Examples include palladium on carbon (Pd/C) and palladium complexes immobilized on solid supports like mesoporous silica (B1680970) (SBA-15) or zeolites (NaY). ub.eduresearchgate.netresearchgate.net Heterogeneous systems, such as [Pd(NH₃)₄]²⁺/NaY and Pd/C, have been shown to effectively catalyze the heteroannulation of 2-iodoanilines and alkynes, often providing high yields and selectivities. ub.eduresearchgate.net These solid-supported catalysts can frequently be recovered and reused multiple times, enhancing the sustainability of the process. researchgate.netresearchgate.net

Synthesis of quinoline (B57606) and quinolone derivatives

Quinolone and its derivatives are a significant class of heterocyclic compounds present in many natural products and synthetic drugs. Palladium-catalyzed reactions utilizing substituted 2-iodoanilines, such as this compound, serve as a modern and efficient route for the synthesis of the quinolone core.

One established method involves the palladium-catalyzed carbonylation and cyclization of 2-iodoanilines with terminal acetylenes. This reaction typically uses carbon monoxide (CO) as the source for the carbonyl group in the quinolone ring. The process is catalyzed by palladium complexes like PdCl₂(PPh₃)₂. The mechanism proceeds through a Sonogashira carbonylation to form an alkynone intermediate, which subsequently undergoes cyclization via the addition of the aniline's amino group to the triple bond, ultimately forming the quinolin-4-one structure.

Another powerful approach is the Heck-type coupling reaction. For instance, 4-aryl-2-quinolones can be synthesized via a palladium-catalyzed reaction between a 2-iodoaniline and an appropriate coupling partner. The reaction sequence involves the initial Heck coupling to form a key acrylic ester or amide intermediate, which then undergoes an intramolecular aminocyclization to yield the final 2-quinolone product. These palladium-catalyzed methods are valued for their reliability and tolerance of various functional groups on the aniline ring.

| Method | Key Reagents | Catalyst Example | Intermediate Type | Product Type |

|---|---|---|---|---|

| Carbonylative Cyclization | Terminal Alkyne, CO | PdCl₂(PPh₃)₂ | Alkynone | Quinolin-4-one |

| Heck Coupling / Aminocyclization | Acrylic Esters / Amides | Pd(OAc)₂ | (Z)-Acrylic Ester | 2-Quinolone |

Formation of benzothiazolethiones via nucleophilic substitution and cyclization

Benzothiazole-2-thiones, which exist in tautomeric equilibrium with 2-mercaptobenzothiazoles, are valuable compounds in medicinal and material sciences. A convenient and metal-free synthetic route utilizes o-haloanilines, including this compound, and carbon disulfide (CS₂).

This method involves a tandem reaction promoted by a non-nucleophilic organic base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent such as toluene at elevated temperatures (80–140°C). The reaction is initiated by the nucleophilic attack of the aniline's amino group on the carbon atom of carbon disulfide. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, where the resulting dithiocarbamate (B8719985) intermediate cyclizes by displacing the halogen atom (iodine or bromine) at the ortho position. This approach is advantageous as it avoids the use of harsh conditions or transition-metal catalysts and demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aniline ring.

| Reactant 1 | Reactant 2 | Promoter/Base | Solvent | Key Reaction Steps | Yield Range |

|---|---|---|---|---|---|

| o-Haloaniline (e.g., this compound) | Carbon Disulfide (CS₂) | DBU | Toluene | 1. Nucleophilic attack 2. Intramolecular SₙAr Cyclization | Good to Excellent (e.g., 49-81%) |

Synthesis of indoles via sequential C-C bond coupling and azapalladation

The indole scaffold is a cornerstone of medicinal chemistry. The Larock indole synthesis is a powerful palladium-catalyzed method for preparing substituted indoles from 2-iodoanilines and alkynes. This process involves a sequence of C-C bond formation followed by a C-N bond-forming cyclization.

The reaction mechanism begins with the oxidative addition of the aryl iodide (the C-I bond of this compound) to a Pd(0) catalyst. The resulting arylpalladium(II) intermediate then coordinates with the alkyne. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, forming a new C-C bond and a vinylpalladium intermediate. The key cyclization step, sometimes referred to as azapalladation or aminopalladation, occurs when the nitrogen of the aniline's amino group displaces the halide on the palladium complex in an intramolecular fashion. This forms a six-membered palladacycle. The final step is a reductive elimination that releases the indole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. This methodology provides excellent regioselectivity and is tolerant of a wide range of functional groups.

Precursor in Heterocyclic Compound Synthesis

Preparation of 2,3,5-trisubstituted indoles

This compound is an ideal precursor for the convergent synthesis of 2,3,5-trisubstituted indoles. The bromine atom at the 5-position of the final indole ring can be installed from the beginning of the synthesis by using this specific starting material. The Larock heteroannulation, as described previously, is a primary method for achieving this transformation.

In this context, this compound is reacted with a disubstituted alkyne in the presence of a palladium catalyst. The reaction proceeds via the standard Larock mechanism, where the palladium catalyst first activates the C-I bond, followed by alkyne insertion and subsequent intramolecular cyclization involving the amino group. This sequence directly constructs the indole core, with the substituents from the alkyne occupying the 2- and 3-positions and the bromine atom from the aniline precursor situated at the 5-position. The resulting 5-bromo-2,3-disubstituted indole can then be further functionalized at the bromine position if desired, making this a highly versatile route to complex indole derivatives.

Synthesis of benzoselenazoles

Benzoselenazoles are another class of heterocyclic compounds for which this compound can serve as a key precursor. The synthesis of these compounds often involves the formation of a carbon-selenium bond followed by a cyclization step that incorporates the aniline's nitrogen atom.

A common strategy involves a copper-catalyzed reaction between a 2-iodoaniline and a source of selenium, such as selenium powder, in the presence of a suitable coupling partner, like an acyl chloride or an aldehyde. For instance, reacting this compound with selenium and an acyl chloride in the presence of a copper catalyst and a base can lead to the formation of a 2-substituted-5-bromobenzoselenazole. The reaction proceeds through the formation of a selenide (B1212193) intermediate which then undergoes an intramolecular cyclization to form the fused heterocyclic ring system.

Novel pyridine-based derivatives synthesis

Development of Advanced Organic Materials

The strategic incorporation of halogen atoms, such as bromine and iodine, into aromatic structures like aniline, provides a versatile platform for the development of advanced organic materials. The specific compound, this compound, with its distinct substitution pattern, offers potential as a building block in the synthesis of materials with tailored electronic and photophysical properties. While direct applications of this compound in nonlinear optical (NLO) materials and advanced polymers are not extensively documented in publicly available research, the known effects of halogenation in aniline derivatives allow for an informed discussion of its potential in these fields.

Halogenated anilines are a subject of interest in the field of nonlinear optics due to the influence of halogen atoms on the electronic properties of the molecule. Theoretical studies on various halogenated aniline derivatives have indicated their potential as promising candidates for NLO materials. The introduction of halogens can modulate the electron density distribution within the molecule, which is a key factor in determining its hyperpolarizability and, consequently, its NLO response.

Research on halogenated aniline oligomers has shown that high first (β) and second (γ) hyperpolarizabilities can be achieved. researchgate.net These properties are crucial for applications in technologies such as optical switching and frequency conversion. The specific placement of bromine and iodine in this compound could lead to unique electronic characteristics beneficial for NLO applications. Theoretical investigations into similarly structured dihalogenated anilines could provide more direct insights into the potential NLO properties of materials derived from this compound.

Table 1: Theoretical NLO Properties of Related Halogenated Aniline Derivatives

| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) |

| N-(3,5-dichlorobenzylidene)aniline | 1.98 D | 2.89 x 10⁻²³ esu | 2.15 x 10⁻³⁰ esu |

| N-(3,5-dichlorobenzylidene)4-nitroaniline | 3.21 D | 3.12 x 10⁻²³ esu | 1.02 x 10⁻²⁹ esu |

Note: The data presented in this table is for dichlorinated aniline derivatives and is intended to provide a comparative context for the potential NLO properties of materials derived from this compound. Data sourced from theoretical studies. banglajol.info

In the realm of advanced polymer chemistry, substituted anilines are valuable monomers for the synthesis of functional polymers, most notably polyanilines. The properties of these polymers can be finely tuned by the nature and position of the substituents on the aniline ring. Halogen atoms, in particular, can influence the solubility, thermal stability, and electronic properties of the resulting polymers.

The presence of bromine and iodine in this compound makes it a potential candidate for the synthesis of novel polyaniline derivatives through oxidative polymerization or other polycondensation reactions. The halogen substituents would likely increase the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processability compared to unsubstituted polyaniline.

Furthermore, the carbon-halogen bonds can serve as reactive sites for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties. The electronic effects of the bromine and iodine atoms could also modulate the conductivity of the polymer, a key parameter for its application in electronic devices such as sensors and organic light-emitting diodes (OLEDs). rsc.org

While specific research on polymers synthesized from this compound is scarce, studies on other substituted anilines provide a framework for predicting their potential characteristics. For example, the presence of electron-withdrawing or electron-donating groups on the aniline monomer has a pronounced effect on the final properties of the polymer.

Table 2: Influence of Substituents on Polyaniline Properties

| Monomer | Substituent Effect | Resulting Polymer Properties |

| m-nitroaniline | Electron-withdrawing | Reduced yield, lower thermal stability, lower conductivity |

| m-aminophenol | Electron-donating | Increased solubility, reduced yield, higher conductivity than PMNA |

| o-ethylaniline | Weakly electron-donating | Increased solubility, reduced conductivity compared to PANI |

Note: This table illustrates the general effects of substituents on the properties of polyanilines, providing a basis for predicting the behavior of polymers derived from this compound. PMNA: poly(m-nitroaniline), PANI: polyaniline. Data adapted from comparative studies on substituted polyanilines.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties with a favorable balance of accuracy and computational cost.

Electronic structure analysis (HOMO-LUMO gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. chemrxiv.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.orgresearchgate.net This excitation is the initial step in many chemical reactions. ossila.com DFT calculations are a standard method for determining the energies of these orbitals. For aniline (B41778) derivatives, the presence and position of substituent atoms significantly alter the charge distribution and, consequently, the electronic characteristics and HOMO-LUMO gap. chemrxiv.org

While specific DFT calculations for 5-Bromo-2-iodoaniline are not extensively detailed in the available literature, data from analogous compounds like meta-iodoaniline (MIA) provide valuable insights. chemrxiv.org The HOMO-LUMO gap for MIA has been calculated to be lower than that of similar fluoro-substituted anilines, indicating that MIA is softer, more reactive, and more stable. chemrxiv.org Given the presence of both bromine and iodine, two large and polarizable halogens, this compound is also expected to have a relatively small HOMO-LUMO gap, suggesting significant chemical reactivity.

Table 1: Representative Frontier Orbital Energies and Related Parameters (Hypothetical based on similar molecules)

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 3.5 to 5.0 |

| Ionization Potential (I) | Approximated as -EHOMO | 5.0 to 6.5 |

| Electron Affinity (A) | Approximated as -ELUMO | 0.5 to 2.0 |

Note: This table is illustrative, providing expected ranges for a molecule like this compound based on general principles and data for related halogenated anilines.

Molecular electrostatic potential (MEP) mapping

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is highly effective for predicting how a molecule will interact with other chemical species and for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.orgthaiscience.info

The MEP map uses a color spectrum to represent different electrostatic potential values.

Red and Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles. For this compound, such regions would be concentrated around the electronegative halogen atoms (bromine and iodine) and the nitrogen atom of the amine group due to its lone pair of electrons. chemrxiv.orgresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles. In this compound, positive potentials would be located primarily around the hydrogen atoms of the amine group and the aromatic ring. researchgate.net

The MEP map for this compound would therefore show a complex distribution of charge, highlighting the electron-rich character of the amine and halogen substituents and the relatively electron-poor nature of the hydrogen atoms. nih.gov

Vibrational frequency analysis

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. globalresearchonline.net A molecule with N atoms has 3N-6 normal modes of vibration (for non-linear molecules). globalresearchonline.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. globalresearchonline.net

This computational analysis is crucial for:

Assigning Spectral Bands: It helps in assigning the specific atomic motions responsible for each peak observed in experimental spectra.

Confirming Molecular Structure: A good correlation between calculated and experimental spectra provides strong evidence for the optimized molecular geometry.

Understanding Bonding: The frequencies of vibrational modes provide information about the strength of the chemical bonds within the molecule.

For a molecule like this compound, DFT calculations would predict characteristic vibrational modes, including N-H stretching of the amine group, C-H stretching of the aromatic ring, C-C ring vibrations, and the distinctive C-Br and C-I stretching frequencies, which occur at lower wavenumbers. globalresearchonline.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prominently featured in the reviewed literature, this technique offers significant potential for understanding its dynamic behavior.

Potential applications for MD simulations of this compound could include:

Solvation Effects: Studying how the molecule interacts with and orients itself within various solvents.

Intermolecular Interactions: Simulating the interactions between multiple this compound molecules in a condensed phase to understand its bulk properties.

Interactions with Surfaces or Biomolecules: Investigating how the molecule adsorbs onto material surfaces or binds to the active site of a protein, which could be relevant in materials science or drug design contexts.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly using DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. These studies can map out the entire energy landscape of a reaction, providing critical information about the structures and energies of reactants, products, intermediates, and transition states.

Elucidation of transition states and reaction pathways

This compound serves as a versatile building block in organic synthesis, particularly in reactions involving the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it a primary site for reactivity, especially in transition-metal-catalyzed cross-coupling reactions.

Quantum chemical studies can model these reaction pathways. For instance, in palladium-catalyzed reactions, a common application for 2-iodoanilines, DFT can be used to:

Model Oxidative Addition: This is often the first step, where the palladium catalyst inserts into the C-I bond. Calculations can determine the activation energy for this step and the structure of the resulting organopalladium intermediate.

Analyze Subsequent Steps: The energies of subsequent steps, such as migratory insertion or reductive elimination, can be calculated to build a complete energy profile for the catalytic cycle.

Predict Regioselectivity: By comparing the activation energies for different possible reaction pathways, these studies can explain and predict the observed regioselectivity of a reaction.

For example, the synthesis of indole (B1671886) scaffolds can be achieved through the palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives. acs.org Computational studies of such reactions would elucidate the precise transition state structures, confirming the stepwise mechanism and explaining how the electronic properties of the substituents on the aniline ring influence the reaction rate and yield. mdpi.com

Hammett studies for mechanistic differentiation.

No specific Hammett studies for the mechanistic differentiation of reactions involving this compound were found in the reviewed scientific literature. The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted derivatives against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the electronic nature of the transition state of the rate-determining step.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge (or loss of negative charge) in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

For this compound, a hypothetical Hammett study would involve synthesizing a series of derivatives with different substituents at various positions on the aniline ring and measuring their reaction rates for a specific transformation. The resulting Hammett plot could then be used to elucidate the reaction mechanism. However, no such studies dedicated to this compound have been identified.

Structure-Reactivity Relationship Prediction.

Similarly, there is a lack of specific published research on the prediction of the structure-reactivity relationship of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or chemical properties of compounds based on their molecular structure. These models rely on the principle that the structure of a molecule is intrinsically linked to its activity or properties.

The development of a predictive model for this compound would require a dataset of structurally related compounds with experimentally determined reactivity data. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a mathematical model that correlates these descriptors with the observed reactivity.

Such a model would be highly beneficial for predicting the reactivity of novel derivatives of this compound without the need for extensive experimental work, thereby accelerating the discovery and development of new chemical entities. Unfortunately, the foundational data and subsequent modeling specific to this compound are not available in the current body of scientific literature.

Advanced Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Bromo-2-iodoaniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the precise architecture of the molecule.

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other atoms. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the amine (-NH₂) group protons. rsc.org

A study reported the following ¹H NMR data recorded at 400 MHz:

A doublet at δ 7.46 ppm with a coupling constant (J) of 8.4 Hz, corresponding to one aromatic proton. rsc.org

A doublet at δ 6.88 ppm with a coupling constant (J) of 2.4 Hz, also corresponding to one aromatic proton. rsc.org

A doublet of doublets at δ 6.60 ppm with coupling constants (J) of 8.4 Hz and 2.4 Hz, representing the third aromatic proton. rsc.org

A singlet at δ 4.14 ppm, which integrates to two protons, is attributed to the amine (-NH₂) group. rsc.org

The splitting patterns (doublets and doublet of doublets) and their coupling constants are critical for assigning these protons to their specific positions on the aniline (B41778) ring, confirming the substitution pattern.

Interactive Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.46 | Doublet (d) | 8.4 | 1H | Aromatic CH |

| 6.88 | Doublet (d) | 2.4 | 1H | Aromatic CH |

| 6.60 | Doublet of Doublets (dd) | 8.4, 2.4 | 1H | Aromatic CH |

Carbon-13 NMR (¹³C NMR) is used to analyze the carbon backbone of a molecule. Each unique carbon atom in this compound produces a distinct signal, providing a map of the carbon framework. The chemical shifts are influenced by the electronegativity of the attached atoms (bromine, iodine, and nitrogen).

The reported ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms of the benzene (B151609) ring. rsc.org The specific chemical shifts observed are δ 148.1, 140.1, 123.2, 123.0, 117.2, and 82.0 ppm. rsc.org The carbons directly bonded to the electronegative iodine and nitrogen atoms show characteristic downfield or upfield shifts, which aids in the complete assignment of the carbon skeleton.

Interactive Table: ¹³C NMR Data for this compound